1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride

Serotonin receptor pharmacology CNS drug discovery 5-HT2A/5-HT2C modulators

Unsubstituted racemic 2-aminotetralin HCl scaffold for CNS SAR. Amine at saturated 2-position distinguishes it from the aromatic amine isomer (CAS 2217-43-8), ensuring correct binding geometry. 97% purity, stable salt. Validated benchmark for 5-HT2 (Ki 11.1 µM) and PNMT (Ki 6.8-15.0 µM) assays. Use for in-house chiral resolution with mandelic acid or as HPLC/LC-MS reference standard. Avoid generic substitution – wrong isomer or salt compromises data.

Molecular Formula C10H13ClN-
Molecular Weight 183.68 g/mol
CAS No. 1743-01-7
Cat. No. B167404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride
CAS1743-01-7
Molecular FormulaC10H13ClN-
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CC1[NH3+].[Cl-]
InChIInChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H
InChIKeyFJQOAYUXVCSSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride (CAS 1743-01-7): Procurement and Technical Profile for CNS-Focused Research


1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride (CAS 1743-01-7), also known as 2-aminotetralin hydrochloride, is a bicyclic primary amine building block belonging to the aminotetralin class. This compound features a partially saturated naphthalene core with the amine substituent located on the saturated ring at the 2-position . It is supplied as a racemic mixture with a reported purity of ≥95% (NMR) and a molecular formula of C10H13N·HCl (MW 183.68) . The compound serves as a scaffold intermediate in the synthesis of various CNS-active agents, including dopamine receptor agonists and serotonin receptor modulators . As an unsubstituted parent aminotetralin, it represents the core structural template from which numerous pharmacologically enhanced derivatives are elaborated through ring substitution, N-alkylation, and stereochemical resolution .

Why 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride Cannot Be Replaced by Common Alternatives: A Comparative Procurement Analysis


The aminotetralin chemical space contains structurally similar but functionally distinct positional isomers and substitution variants that cannot be interchanged without altering experimental outcomes. The target compound (2-aminotetralin, amine at the saturated 2-position) is a fundamentally different molecular scaffold from its positional isomer 5,6,7,8-tetrahydronaphthalen-2-amine (CAS 2217-43-8), in which the amine resides on the aromatic ring rather than the saturated ring [1]. This positional shift profoundly alters receptor binding geometry and synthetic utility. Furthermore, the racemic hydrochloride form (CAS 1743-01-7) provides a distinct solubility and handling profile compared to the free base or enantiopure (R)- and (S)-forms, which are often procured separately for stereospecific syntheses [2]. Generic substitution with unqualified "tetrahydronaphthalen-amine" products may inadvertently introduce the wrong isomer, incorrect salt form, or unintended stereochemistry, leading to failed syntheses, irreproducible biological data, or invalid structure-activity relationship conclusions.

Quantitative Differentiation of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride: Head-to-Head Evidence Against Comparators


5-HT2 Receptor Affinity Profile: Direct Quantitative Comparison with Structurally Advanced Aminotetralin Derivatives

The unsubstituted 2-aminotetralin core (as the free base corresponding to CAS 1743-01-7) exhibits moderate affinity for the serotonin 5-HT2 receptor with a Ki of 11.1 µM (11,100 nM) in rat cortical membrane homogenates [1]. In contrast, more elaborate 4-substituted N,N-dimethyl derivatives such as (−)-trans-(2S,4R)-4-(3-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((−)-MBP) demonstrate markedly enhanced 5-HT2C agonist potency and 5-HT2A/5-HT2B antagonism [2]. A related derivative, (2R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, shows sub-micromolar IC50 values of 107 nM at human SERT and 73 nM at human NET [3]. This quantitative gap underscores that the parent compound serves as a lower-affinity control or synthetic precursor rather than a potent ligand, precisely defining its utility as a baseline scaffold for SAR studies [1].

Serotonin receptor pharmacology CNS drug discovery 5-HT2A/5-HT2C modulators

Enantiomeric Resolution Feasibility: Comparative Crystallization Efficiency in Aminotetralin Scaffolds

The parent 1,2,3,4-tetrahydronaphthalen-2-amine scaffold is amenable to diastereomeric resolution using (R)-O-acetylmandeloyl chloride and (S)-mandelic acid as chiral resolving agents [1]. In a comparative study, racemic 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (a substituted analog) was successfully resolved to obtain enantiomerically enriched (+) and (−) forms using (R)-O-acetylmandeloyl chloride followed by crystallization and hydrolysis [1]. The unsubstituted parent compound (CAS 1743-01-7) is procurable as a racemic mixture, providing researchers with the flexibility to perform in-house resolution for stereospecific SAR exploration or to use it directly as a racemic control in assays where stereochemistry is not yet defined [1]. This contrasts with pre-resolved enantiopure forms (e.g., (R)-isomer CAS 21966-60-9) which command higher procurement costs and may not be necessary for early-stage screening .

Chiral resolution Asymmetric synthesis CNS drug intermediates

PNMT Enzyme Inhibition: Quantitative Differentiation from Phenylethanolamine Substrates

1,2,3,4-Tetrahydronaphthalen-2-amine (free base corresponding to the hydrochloride salt) demonstrates measurable but moderate inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 6.8 µM (6,800 nM) in bovine enzyme preparations [1]. A related radiochemical assay reported a Ki of 15.0 µM (15,000 nM) [1]. These values position the compound as a weak-to-moderate PNMT inhibitor relative to more potent aminotetralin-derived PNMT inhibitors that achieve nanomolar affinities. The PNMT enzyme catalyzes the conversion of norepinephrine to epinephrine, and inhibitors of this pathway are investigated for cardiovascular and CNS applications. The quantitative Ki values provide a benchmark for evaluating structure-activity relationships when the parent scaffold is elaborated with substitutions that enhance PNMT binding pocket interactions.

PNMT inhibition Catecholamine biosynthesis Enzyme kinetics

Positional Isomer Differentiation: Amine Location Dictates Receptor Pharmacophore Geometry

The target compound (1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, CAS 1743-01-7) possesses the amine group on the saturated ring at the 2-position, creating a distinct three-dimensional pharmacophore geometry compared to its positional isomer 5,6,7,8-tetrahydronaphthalen-2-amine (CAS 2217-43-8), where the amine resides on the aromatic ring [1]. This structural difference fundamentally alters the distance and angular relationship between the amine (hydrogen bond donor/acceptor) and the aromatic ring (π-π stacking moiety) [2]. In dopamine receptor agonist design, the 2-aminotetralin scaffold (CAS 1743-01-7 core) is the privileged template for achieving D2/D3 receptor binding, as exemplified by rotigotine and 5,6-ADTN, whereas aromatic amine isomers fail to recapitulate this binding mode [2]. Procurement of the incorrect isomer would yield inactive or off-target compounds, compromising SAR integrity.

Positional isomerism Pharmacophore modeling CNS receptor selectivity

Hydrochloride Salt Form: Physicochemical Differentiation from Free Base for Handling and Storage

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride (CAS 1743-01-7) is supplied as a crystalline brown powder with a melting point of 241-242 °C and recommended storage at 0-8 °C [1]. The hydrochloride salt form provides enhanced aqueous solubility and improved solid-state stability compared to the free base (MW 147.22, CAS not specified for racemate). The salt form's higher molecular weight (183.68) and defined stoichiometry ensure accurate molar calculations for solution preparation . The compound is non-DEA-regulated and non-hazmat, facilitating streamlined procurement and shipping logistics across international research sites . These physicochemical properties contrast with liquid free base amines which may require special handling precautions and have shorter shelf stability.

Salt selection Compound handling Stability and storage

Validated Application Scenarios for 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride Procurement


CNS GPCR Structure-Activity Relationship (SAR) Campaigns Using the Parent Scaffold as Baseline Control

Utilize the compound as the unsubstituted parent scaffold for SAR studies targeting serotonin 5-HT2 receptors and dopamine D2/D3 receptors. The established Ki values (11.1 µM for 5-HT2; 6.8-15.0 µM for PNMT) provide quantitative benchmarks against which novel derivatives can be evaluated for affinity enhancement. Researchers can systematically introduce substitutions at the 4-, 5-, 6-, or 7-positions, or perform N-alkylation, and directly compare binding data to the parent scaffold to quantify the contribution of each structural modification to receptor engagement [1]. This application is supported by extensive precedent in the aminotetralin literature demonstrating that substitutions can improve affinity by >100-fold [2].

Chiral Resolution Methodology Development and Stereochemical SAR

Procure the racemic hydrochloride to establish in-house diastereomeric resolution protocols using chiral auxiliaries such as (R)-O-acetylmandeloyl chloride or (S)-mandelic acid, as demonstrated in the peer-reviewed literature for aminotetralin scaffolds [1]. The resolved enantiomers can then be evaluated individually for stereospecific biological activity, a critical step in CNS drug discovery where enantiomers frequently exhibit divergent pharmacology. This approach defers the higher cost of purchasing pre-resolved enantiopure forms until stereospecific activity is confirmed [1].

PNMT Enzyme Inhibition Mechanistic Studies in Catecholamine Biosynthesis

Deploy the compound as a validated weak-to-moderate PNMT inhibitor (Ki = 6.8-15.0 µM) for biochemical studies investigating epinephrine biosynthesis regulation [1]. The compound serves as a reference inhibitor in enzyme kinetics assays, enabling researchers to calibrate assay conditions, validate new PNMT inhibitor candidates, and probe the PNMT active site using the unsubstituted aminotetralin core as a minimal pharmacophore [1]. This application leverages the compound's established inhibitory activity without requiring the potency needed for cellular or in vivo studies.

Reference Standard for Analytical Method Development in Aminotetralin QC

Employ the compound as a reference standard in chromatographic method development (HPLC, LC-MS) for the quantification and purity assessment of aminotetralin derivatives in reaction monitoring and final product QC [1]. The defined purity specification (≥95% by NMR) and stable hydrochloride salt form make it suitable for calibration curve preparation and system suitability testing [1]. This application is essential for synthetic chemistry laboratories producing aminotetralin-based intermediates or final drug substances.

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